molecular formula C26H30N2O4S2 B4021021 N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4021021
M. Wt: 498.7 g/mol
InChI Key: FLOPKLPFCYPBPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors to achieve the desired structural complexity. For example, a study by Al-Hourani et al. (2020) discusses the synthesis of tetrazoles using X-ray crystallography for molecular structure determination, a method that could be applicable for synthesizing and analyzing similar complex molecules (Al-Hourani et al., 2020). Saeed et al. (2010) describe an efficient synthesis route for a thiourea derivative, showcasing techniques that might be relevant for constructing molecules with sulfonyl and phenyl groups (Saeed, Mumtaz, & Flörke, 2010).

Molecular Structure Analysis

Determining the molecular structure is crucial for understanding a compound's properties and potential applications. The use of single-crystal X-ray diffraction is a common method for this purpose. Hazell et al. (1994) utilized this technique to determine the structure of a complex with dimethyltin dichloride, providing insights into coordination and bonding that could be relevant for analyzing the target molecule (Hazell, Goh, & Khoo, 1994).

Chemical Reactions and Properties

The reactivity and interaction of molecules with various reagents can reveal their functional capabilities. Carlsen (1998) investigated the benzylation of alcohols and phenols, a reaction type that might be pertinent to modifying the phenyl groups in the target molecule (Carlsen, 1998).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are essential for the practical application of chemical compounds. Research by Chen et al. (2006) on sulfonated polyimides demonstrates the analysis of solubility and thermal stability, aspects that are crucial for understanding the physical behavior of sulfonated compounds (Chen et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other compounds and stability under various conditions, is vital for predicting the compound's behavior in different environments. Thalluri et al. (2014) explored the synthesis of ureas from carboxylic acids, providing a method that could be applied to the synthesis of amide or urea functionalities in similar molecules (Thalluri, Manne, Dev, & Mandal, 2014).

properties

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S2/c1-20-9-11-22(12-10-20)19-33-18-17-27-26(29)21(2)28(34(3,30)31)23-13-15-25(16-14-23)32-24-7-5-4-6-8-24/h4-16,21H,17-19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOPKLPFCYPBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
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N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Reactant of Route 6
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N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

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